Cas no 959-66-0 (2-Benzoylacetanilide)

2-Benzoylacetanilide is a versatile organic compound with the molecular formula C15H13NO2, commonly utilized as an intermediate in pharmaceutical and fine chemical synthesis. Its structure, featuring both benzoyl and acetanilide functional groups, enables its use in the preparation of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The product exhibits high purity and stability, making it suitable for precise synthetic applications. Its reactivity under mild conditions allows for efficient derivatization, contributing to its role in the development of dyes, agrochemicals, and medicinal agents. 2-Benzoylacetanilide is valued for its consistent performance and compatibility with a range of reaction conditions.
2-Benzoylacetanilide structure
2-Benzoylacetanilide structure
Product Name:2-Benzoylacetanilide
CAS No:959-66-0
MF:C15H13NO2
MW:239.269223928452
MDL:MFCD00003084
CID:94593
PubChem ID:70398
Update Time:2025-11-02

2-Benzoylacetanilide Chemical and Physical Properties

Names and Identifiers

    • 3-Oxo-N,3-diphenylpropanamide
    • 2-BENZOYLACETANILIDE
    • 2-BENZOYLACETOANILIDE
    • N-PHENYLACETAMIDE 3-oxo-3-phenylpropionan
    • ilide
    • N,3-Diphenyl-3-oxopropionamide
    • N-Phenyl-β-oxobenzenepropanamide
    • Acetanilide BP
    • USP
    • Benzoylacetanilide
    • 3-Oxo-3-phenylpropionanilide
    • Benzenepropanamide, .beta.-oxo-N-phenyl-
    • Acetamide,N-(2-benzoylphenyl)-
    • XRZDIHADHZSFBB-UHFFFAOYSA-N
    • 3-oxo-3-phenyl-N-phenylpropanamide
    • NSC210265
    • alpha-Benzoylacetanilide
    • Benzoylacetoanilide; 98%
    • .alpha.-Benzoylacetanilide
    • .alpha.-Benzoylacetoanilide
    • Oprea1_091654
    • MLS001180391
    • 3-oxo-
    • Acetanilide, 2-benzoyl- (6CI, 7CI, 8CI)
    • β-Oxo-N-phenylbenzenepropanamide (ACI)
    • N-Phenylbenzoylacetamide
    • NSC 210265
    • MFCD00003084
    • 2-Benzoylacetanilide, 98%
    • J-640238
    • HMS1760D03
    • NSC-210265
    • SMR000476093
    • AKOS000266773
    • UNII-F2F5R8VPP9
    • 3-[(2-methoxyphenyl)-phenyl-methyl]pentanedinitrile
    • SCHEMBL1098345
    • CHEMBL1704955
    • F2F5R8VPP9
    • D88713
    • J-800245
    • J-640246
    • 3-Oxo-N,3-diphenylpropanamide #
    • AF-628/30935026
    • 3-oxo-N,3-diphenyl-propionamide
    • propanamide, 3-oxo-3,N-diphenyl-
    • [Bis(3Facetoxy)iodo]pentafluorobenzene
    • HMS2804A18
    • AS-59721
    • EN300-16262
    • Z55119693
    • AC-907/25014381
    • B0904
    • NS00040466
    • EINECS 213-503-7
    • 959-66-0
    • DTXSID00242024
    • 2-Benzoylacetanilide
    • MDL: MFCD00003084
    • Inchi: 1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)
    • InChI Key: XRZDIHADHZSFBB-UHFFFAOYSA-N
    • SMILES: O=C(CC(C1C=CC=CC=1)=O)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 239.09500
  • Monoisotopic Mass: 239.094629
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 3.2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.205
  • Melting Point: 105.0 to 108.0 deg-C
  • Boiling Point: 473.6°C at 760 mmHg
  • Flash Point: 194.5°C
  • Refractive Index: 1.624
  • Solubility: acetone: soluble25mg/mL, clear, colorless to faintly yellow
  • PSA: 46.17000
  • LogP: 2.97110
  • Solubility: Soluble in ethanol and chloroform, slightly soluble in water and benzene

2-Benzoylacetanilide Security Information

2-Benzoylacetanilide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Benzoylacetanilide Pricemore >>

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2-Benzoylacetanilide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Nucleophilic behavior of 1-substituted morpholino ethenes
Ferri, R. A.; Pitacco, G.; Valentin, E., Tetrahedron, 1978, 34(16), 2537-43

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether
Reference
New synthesis of β-keto amides via reaction of ketone lithium enolates with isocyanates
Hendi, Shivakumar B.; Hendi, Mukta S.; Wolfe, James F., Synthetic Communications, 1987, 17(1), 13-18

Production Method 3

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid ;  40 min, rt
1.2 Reagents: Sodium acetate Solvents: Water ;  rt
Reference
Enamine-based domino strategy for C-acylation/deacetylation of acetoacetamides. A practical synthesis of β-keto amides
Angelov, Plamen, Synlett, 2010, (8), 1273-1275

Production Method 4

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles
Chakraborty, Ankita; Majumdar, Swapan; Maiti, Dilip K., Tetrahedron Letters, 2016, 57(30), 3298-3302

Production Method 5

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt
Reference
One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization
Yuan, Yucheng; Yang, Rui; Zhang-Negrerie, Daisy; Wang, Junwei; Du, Yunfei; et al, Journal of Organic Chemistry, 2013, 78(11), 5385-5392

Production Method 6

Reaction Conditions
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  6 h, 60 °C
Reference
Pd-Catalyzed Carbonylation of Diazo Compounds at Atmospheric Pressure: A Catalytic Approach to Ketenes
Zhang, Zhenhua; Liu, Yiyang; Ling, Lin; Li, Yuxue; Dong, Yian; et al, Journal of the American Chemical Society, 2011, 133(12), 4330-4341

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether ;  -78 °C; 25 min, -78 °C
1.2 Solvents: Diethyl ether ;  -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Scaffold hopping approach on the route to selective tankyrase inhibitors
Liscio, Paride; Carotti, Andrea; Asciutti, Stefania; Ferri, Martina; Pires, Maira M.; et al, European Journal of Medicinal Chemistry, 2014, 87, 611-623

Production Method 8

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  3 h, reflux
Reference
Synthesis of some new pyrazole, pyrimidine, pyridazine, and their fused derivatives from 3-oxo-3,N-diphenylpropionamide
Abdelrazek, Fathy M.; Elkholy, Yehia M.; Salah, Ali M.; Abdelazeem, Nagwa M.; Metz, Peter, Journal of Heterocyclic Chemistry, 2014, 51(3), 824-829

Production Method 9

Reaction Conditions
Reference
Benzoylacetanilide
Allen, C. F. H.; Humphlett, W. J., Organic Syntheses, 1957, 37, 2-5

Production Method 10

Reaction Conditions
1.1 3 min, 178 °C
Reference
An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiation
Miriyala, Bruhaspathy; Williamson, John S., Tetrahedron Letters, 2003, 44(43), 7957-7959

Production Method 11

Reaction Conditions
1.1 Catalysts: Sodium ethoxide ;  rt → 130 °C; 6 - 12 h, 120 - 130 °C
Reference
Preparation method of benzoylacetanilide organic intermediate with high purity and yield from ethyl benzoylacetate and aniline
, China, , ,

Production Method 12

Reaction Conditions
1.1 Catalysts: Silver triflate Solvents: Nitromethane ;  8 h, 80 °C
Reference
Silver(I)-Catalyzed Tandem Approach to β-Oxo Amides
Vandavasi, Jaya Kishore; Hsiao, Cheng-Tien; Hu, Wan-Ping; Boominathan, Siva Senthil Kumar; Wang, Jeh-Jeng, European Journal of Organic Chemistry, 2015, 2015(14), 3171-3177

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt
1.2 rt; 1 - 3 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Reference
Highly Enantioselective Epoxidation Catalyzed by Cinchona Thioureas: Synthesis of Functionalized Terminal Epoxides Bearing a Quaternary Stereogenic Center
Russo, Alessio; Galdi, Gerardina; Croce, Gianluca; Lattanzi, Alessandra, Chemistry - A European Journal, 2012, 18(20), 6152-6157

Production Method 14

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Toluene ;  1 h, 150 °C
Reference
Cooperative Heterogeneous Organocatalysis and Homogeneous Metal Catalysis for the One-Pot Regioselective Synthesis of 2-Pyridones
Allais, Christophe; Basle, Olivier; Grassot, Jean-Marie; Fontaine, Maxime; Anguille, Stephane; et al, Advanced Synthesis & Catalysis, 2012, 354(11-12), 2084-2088

Production Method 15

Reaction Conditions
1.1 Solvents: Xylene ;  reflux; 4 h, reflux
Reference
Synthesis, characterisation, and study of the photophysical properties of highly stable imidazole-based novel solid-state fluorescent azo colourants
Moolya, Preetam N.; Gadilohar, Balu L.; Shankarling, Ganapati S., Coloration Technology, 2015, 131(2), 104-109

Production Method 16

Reaction Conditions
1.1 Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ,  Water ;  12 h, 80 °C
Reference
Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts
Kumar Mehra, Manish; Malik, Monika; Kumar, Bintu; Kumar, Dalip, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114

Production Method 17

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Tetrahydrofuran ;  22 - 30 h, 80 °C
Reference
Palladium catalyzed hydrolysis-free arylation of aliphatic nitriles for the synthesis of 4-arylquinolin-2-one/pyrazolone derivatives
Krishna Reddy, Singarajanahalli Mundarinti; Prasanna Kumari, Subramaniyan; Selva Ganesan, Subramaniapillai, Tetrahedron Letters, 2021, 79,

Production Method 18

Reaction Conditions
Reference
Synthesis of ethyl benzoylacetate
Zhang, Bin, Huaxue Tongbao, 1984, (9), 22-3

Production Method 19

Reaction Conditions
Reference
Reaction of 6-aryl-2,2-dimethyl-1,3-dioxin-4-ones with aromatic amines and o-phenylenediamine
Andreichikov, Yu. S.; Gein, V. L.; Kozlov, A. P.; Vinokurova, O. V., Zhurnal Organicheskoi Khimii, 1988, 24(1), 210-17

Production Method 20

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  36 h
Reference
Catalyst- and Additive-Free Approach to Constructing Benzo-oxazine, Benzo-oxazepine, and Benzo-oxazocine: O Atom Transfer and C=O, C-N, and C-O Bond Formation at Room Temperature
Ghosh, Arnab; Hegde, Rajeev V.; Rode, Haridas B.; Ambre, Ram; Mane, Manoj V.; et al, Organic Letters, 2021, 23(21), 8189-8193

2-Benzoylacetanilide Raw materials

2-Benzoylacetanilide Preparation Products

2-Benzoylacetanilide Suppliers

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(CAS:959-66-0)2-Benzoylacetanilide, ≥ 98.0%
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2-Benzoylacetanilide Related Literature

Additional information on 2-Benzoylacetanilide

2-Benzoylacetanilide (CAS No. 959-66-0): Properties, Applications, and Market Insights

2-Benzoylacetanilide (CAS No. 959-66-0) is an organic compound widely used in pharmaceutical and chemical research. This compound, also known as N-(2-benzoylphenyl)acetamide, has garnered significant attention due to its versatile applications and unique chemical properties. In this article, we delve into the molecular structure, synthesis, applications, and market trends of 2-benzoylacetanilide, while addressing common queries from researchers and industry professionals.

The molecular formula of 2-benzoylacetanilide is C15H13NO2, with a molecular weight of 239.27 g/mol. Its structure features a benzoyl group attached to an acetanilide backbone, which contributes to its stability and reactivity. Researchers often explore its role as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. The compound’s melting point ranges between 120-122°C, making it suitable for various laboratory and industrial processes.

One of the most common questions about 2-benzoylacetanilide is its synthesis. The compound is typically prepared through the acylation of aniline derivatives, a well-documented reaction in organic chemistry. Recent advancements in green chemistry have also led to more sustainable synthesis methods, reducing the environmental impact of its production. These innovations align with the growing demand for eco-friendly chemical processes, a hot topic in the scientific community.

In terms of applications, 2-benzoylacetanilide serves as a key intermediate in the pharmaceutical industry. It is often used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its structural versatility allows for modifications that enhance drug efficacy and reduce side effects. Additionally, the compound finds use in dye synthesis and material science, where its aromatic properties contribute to the development of advanced polymers and coatings.

The market for 2-benzoylacetanilide has seen steady growth, driven by increasing demand from the pharmaceutical and chemical sectors. Analysts predict a compound annual growth rate (CAGR) of 5-7% over the next decade, fueled by research into new drug formulations and specialty chemicals. Companies specializing in fine chemicals are investing in scalable production methods to meet this demand, ensuring a stable supply chain for researchers and manufacturers.

Safety and handling of 2-benzoylacetanilide are also critical considerations. While the compound is not classified as hazardous under standard regulations, proper laboratory practices should always be followed. This includes the use of personal protective equipment (PPE) and adherence to chemical storage guidelines. These precautions are essential to maintain a safe working environment, especially in large-scale operations.

Recent studies have explored the potential of 2-benzoylacetanilide in cancer research, where its derivatives show promise as inhibitors of specific enzymatic pathways. This aligns with the broader trend of repurposing existing compounds for new therapeutic uses, a strategy that can accelerate drug discovery while reducing costs. Such applications highlight the compound’s relevance in cutting-edge medical research.

In conclusion, 2-benzoylacetanilide (CAS No. 959-66-0) is a multifaceted compound with significant industrial and scientific value. Its role as a pharmaceutical intermediate, coupled with its applications in material science and dye synthesis, underscores its importance in modern chemistry. As research continues to uncover new uses for this compound, its market potential is expected to expand further. For researchers and industry professionals, staying informed about the latest developments in 2-benzoylacetanilide chemistry is essential to leveraging its full potential.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:959-66-0)2-Benzoylacetanilide, ≥ 98.0%
LE17468;LE1613554
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
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